molecular formula C17H19NO3 B8386838 (4-Benzyloxybenzylamino)acetic acid methyl ester

(4-Benzyloxybenzylamino)acetic acid methyl ester

Cat. No. B8386838
M. Wt: 285.34 g/mol
InChI Key: NCGCIWPSRSEQCG-UHFFFAOYSA-N
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Patent
US06300501B1

Procedure details

To a mixture of glycine methyl ester hydrochloride (2.07 g, 16.5 mmol) and 4-benzyloxybenzaldehyde (3.18 g, 15.0 mmol) in CH2Cl2 (50 mL) at 0° C. was added sodium triacetoxyborohydride (3.81 g, 18.0 mmol). The mixture was allowed to warm to room temperature and stirred for 4 hours. Aqueous NaHCO3 was added, and the mixture was stirred for 30 minutes. The aqueous layer was extracted three times with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSo4, and concentrated. Flash chromatography (75% ethyl acetate/hexane) gave 1.98 g (46%) of the title compound as a white solid; mp 57-58° C.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].[CH2:8]([O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][CH2:20][C:19]1[CH:22]=[CH:23][C:16]([O:15][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:17][CH:18]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.81 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried over MgSo4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CNCC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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